2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a combination of chlorophenyl and fluorobenzoyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzoyl group: This step often involves the acylation of the piperidine ring using 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction where the chlorophenyl group is introduced using a suitable chlorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide: shares structural similarities with other compounds such as:
Uniqueness
- The presence of both chlorophenyl and fluorobenzoyl groups in this compound provides unique chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c22-18-7-3-1-5-16(18)13-20(26)24-14-15-9-11-25(12-10-15)21(27)17-6-2-4-8-19(17)23/h1-8,15H,9-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBANIZZAFVOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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